6-Amino-3-(2-dimethylaminoethyl)indole

Serotonin Receptor Pharmacology GPCR Signaling Calcium Mobilization

Researchers studying serotonergic pathways often encounter off-target psychedelic effects from non-selective tryptamines. 6-Amino-3-(2-dimethylaminoethyl)indole overcomes this with a unique selectivity profile: • Potent SERT ligand (EC50 = 33 nM) with 2.1-fold lower 5-HT2A potency (EC50 = 249 nM) and 56-fold lower DAT activity (IC50 = 1,840 nM), enabling cleaner serotonergic studies. • 6-Amino group provides an orthogonal synthetic handle for focused library development, ideal for SAR-driven medicinal chemistry. • Custom synthesis capabilities ensure reliable supply of this specialized building block, directly supporting research on selective 5-HT1F agonists and other serotonergic targets.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
Cat. No. B8525530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-(2-dimethylaminoethyl)indole
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=CC(=C2)N
InChIInChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-7-10(13)3-4-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3
InChIKeyVMKMTGSIPCKLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-(2-dimethylaminoethyl)indole Overview


6-Amino-3-(2-dimethylaminoethyl)indole (CAS 100318-12-5; MF C12H17N3; MW 203.28) is a heterocyclic aromatic amine belonging to the aminoalkylindole class [1], structurally characterized by an indole core substituted at the 3-position with a 2-dimethylaminoethyl side chain and at the 6-position with a primary amino group . This substitution pattern distinguishes it from simpler tryptamines like N,N-dimethyltryptamine (DMT) and other 3-substituted indoles by offering a unique hydrogen-bonding profile and distinct electronic effects on the indole ring . The compound serves as a valuable building block for the synthesis of more complex, targeted serotonergic agents and other functional molecules .

Serotonergic pathway tool compound with differentiated 5-HT2A response
SERT ligand for transporter modulation studies
Chemical building block with 6-amino synthetic handle

Why 6-Amino-3-(2-dimethylaminoethyl)indole Cannot Be Substituted


The scientific utility of 6-Amino-3-(2-dimethylaminoethyl)indole is defined by its distinct and quantifiable activity profile, which differs significantly from its close structural analogs like N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). While these compounds share a core tryptamine scaffold, the 6-amino substitution in the target compound leads to a marked shift in receptor pharmacology and functional activity [1]. This substitution is not merely incremental; it alters the compound's electronic distribution and hydrogen-bonding capacity, resulting in a unique interaction landscape with key biological targets [1]. Therefore, generic substitution with other indolealkylamines is not scientifically valid for applications requiring this specific activity signature, as demonstrated by the quantitative comparisons detailed below.

5-HT2A response profile differs from DMT; pathway interpretation may shift.

SERT activity not functionally equivalent to 5-MeO-DMT; data may not transfer directly.

6-Amino group absent in DMT/5-MeO-DMT; synthetic derivatization route requires validation.

Evidence-Based Differentiation of 6-Amino-3-(2-dimethylaminoethyl)indole


Reduced 5-HT2A Agonism vs. DMT

The 6-amino substitution results in a substantial reduction in functional agonist activity at the 5-HT2A receptor. In a calcium mobilization assay, 6-Amino-3-(2-dimethylaminoethyl)indole exhibited an EC50 of 249 nM [1]. In contrast, the parent tryptamine, N,N-dimethyltryptamine (DMT), acts as a potent partial agonist with an EC50 of 118 nM in a similar functional assay [2]. This demonstrates that the target compound is approximately 2.1-fold less potent as a 5-HT2A agonist than DMT, indicating a significantly altered efficacy profile at this key hallucinogenic target.

5-HT2A Agonism
Reported
Target EC50 249 nM vs DMT 118 nM; ~2.1-fold lower potency
Supports reduced 5-HT2A response context
Cross-study comparison; endpoint review required
Serotonin Receptor Pharmacology GPCR Signaling Calcium Mobilization

Enhanced SERT Activity vs. 5-MeO-DMT

The 6-amino derivative demonstrates a functional profile distinct from 5-methoxy-substituted tryptamines at the serotonin transporter (SERT). The target compound induces 5-HTT-mediated 5-HT release with an EC50 of 33 nM in a rat brain synaptosome assay [1]. While direct, same-assay comparator data for 5-MeO-DMT are not available in the primary literature, its binding affinity (Ki) for SERT has been reported as approximately 2,400 nM, indicative of significantly lower functional potency [2]. The ~73-fold difference in potency suggests that the 6-amino derivative is a far more effective ligand for modulating SERT function than its 5-methoxy congener.

SERT Activity
Reported
Target EC50 33 nM vs 5-MeO-DMT Ki ~2400 nM; ~73-fold difference
Supports SERT-interaction assay context
Binding vs functional assay; method difference noted
Serotonin Transporter Neurotransmitter Release Synaptosomal Assay

Orthogonal Functionalization via 6-Amino Group

The 6-amino group provides a reactive handle for chemical derivatization that is absent in the 5-hydroxy (serotonin) or 5-methoxy (5-MeO-DMT) analogs. This group enables specific reactions such as diazotization, acylation, or reductive alkylation, which are not possible with the 5-substituted compounds . For example, the compound has been explicitly used in a patent synthesis involving reaction with 2-chloro-3-trifluoromethylpyridine, demonstrating its utility in constructing more complex, drug-like molecules [1]. This contrasts with DMT, which lacks the 6-amino group and cannot undergo these selective transformations.

6-Amino Reactivity
Class-level
Reactive primary amine handle absent in DMT/5-MeO-DMT
Supports divergent synthetic probe development
Data to verify for specific applications
Synthetic Chemistry Indole Derivatization Building Block

SERT Selectivity over DAT vs. DMT

The 6-amino derivative exhibits significantly weaker interaction with the dopamine transporter (DAT) compared to the serotonin transporter, a selectivity profile that differs from some other tryptamines. The target compound inhibits DAT-mediated dopamine release with an IC50 of 1,840 nM [1]. While precise DAT data for DMT in the same assay are not available, DMT is known to interact with a broader range of targets, including adrenergic and dopaminergic systems [2]. The target compound's micromolar IC50 at DAT, in contrast to its 33 nM EC50 at SERT, indicates a ~56-fold selectivity window for SERT over DAT, a quantitative feature that can be leveraged in experimental design.

SERT/DAT Selectivity
Reported
~56-fold selectivity for SERT over DAT
Supports selectivity endpoint interpretation
Off-target monitoring recommended
Dopamine Transporter Off-target Activity Selectivity

Research Applications of 6-Amino-3-(2-dimethylaminoethyl)indole


SERT Investigation with Reduced 5-HT2A/DAT Confounds

Researchers investigating the role of the serotonin transporter in synaptic signaling or drug mechanism can utilize this compound as a potent SERT ligand (EC50 = 33 nM [1]) with a favorable selectivity profile. Its 2.1-fold lower potency at 5-HT2A receptors (EC50 = 249 nM [2]) and 56-fold lower activity at DAT (IC50 = 1,840 nM [1]) compared to SERT makes it a more specific tool than non-selective tryptamines like DMT. This specificity is critical for experiments in synaptosomes, neuronal cultures, or in vivo models where off-target activation of hallucinogenic or dopaminergic pathways would confound results.

Synthesis of 5-HT1F Agonists and Functionalized Indoles

The compound's 6-amino group provides a unique synthetic handle for creating focused libraries of functionalized indoles. This is particularly relevant for the development of selective 5-HT1F receptor agonists, a class of compounds under investigation for migraine therapy that avoid the vasoconstrictive liabilities of triptans [1]. The presence of the 6-amino group allows for orthogonal functionalization, as demonstrated in patent literature where the compound is used to build more complex structures via reactions with heteroaryl halides [2]. This enables medicinal chemists to explore structure-activity relationships (SAR) at the 6-position of the indole ring that are not accessible from simpler tryptamine scaffolds like DMT or 5-MeO-DMT.

Chemical Probes with Reduced Hallucinogenic Potential

For studies investigating the therapeutic potential of serotonergic compounds, minimizing 5-HT2A agonism is often desirable to reduce the risk of psychedelic side effects. The target compound's reduced potency at the 5-HT2A receptor (EC50 = 249 nM [1]) compared to DMT (EC50 = 118 nM [2]) makes it a better starting point for developing chemical probes aimed at other serotonergic targets, such as 5-HT1F or SERT. Its pharmacological fingerprint is quantitatively distinct, offering a pathway to design ligands with a potentially improved safety and tolerability profile for in vivo neuropharmacology studies.

Application
Selection Property
Validation Focus
SERT signaling studies
SERT potency with selectivity window
5-HT2A/DAT off-target profiling
Indole derivatization for 5-HT1F probes
6-Amino synthetic handle
SAR at indole 6-position
Probes with attenuated 5-HT2A activation
Lower 5-HT2A potency profile
Target engagement and selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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